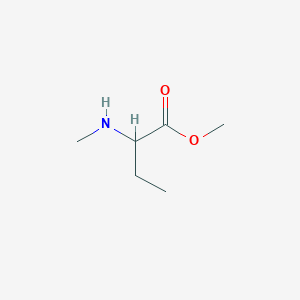

methyl (2R)-2-(methylamino)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBBIXRVEUBDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral α Amino Acid Esters in Advanced Organic Synthesis

Chiral α-amino acid esters are prized for their dual functionality, possessing both an amino group and a carboxylic acid ester at a stereogenic center. This arrangement provides a rich platform for chemical manipulation, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes, while the amino group can be acylated, alkylated, or used as a handle for further synthetic elaborations.

The incorporation of these chiral units is a common strategy in the total synthesis of natural products and the design of novel therapeutic agents. The specific stereochemistry of the α-carbon is often crucial for biological activity, as it dictates the three-dimensional arrangement of the molecule and its ability to interact with biological targets such as enzymes and receptors. Consequently, the development of efficient methods for the synthesis of enantiomerically pure α-amino acid esters is a major focus of contemporary organic research.

An Overview of Methyl 2r 2 Methylamino Butanoate in Asymmetric Synthesis and Chiral Chemistry Research

Direct Asymmetric Synthesis Strategies

Direct asymmetric synthesis provides an efficient route to chiral molecules by establishing the stereocenter in a single key step, often through the use of a chiral catalyst.

Catalytic Asymmetric Synthesis (e.g., using chiral catalysts)

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and their derivatives. nih.gov This approach typically involves the reduction of a prochiral precursor, such as an imine or an enamine, using a transition metal complex with a chiral ligand. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in these transformations. acs.orgacs.orgnih.gov

For the synthesis of this compound, a plausible route involves the asymmetric hydrogenation of a corresponding prochiral N-methyl imine ester. The general reaction is depicted below:

Reaction Scheme: Asymmetric Hydrogenation of a Prochiral Imine Ester

O O

// //

R1--C--C--OR2 + H2 ---[Chiral Ru Catalyst]--> R1--CH--CH--OR2

|| |

N-CH3 NH-CH3

In this hypothetical scheme for the target compound, R1 would be an ethyl group and R2 would be a methyl group.

The success of this reaction hinges on the choice of the chiral ligand, which coordinates to the ruthenium center and directs the hydrogenation to one face of the imine, leading to the desired enantiomer. A variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in similar asymmetric hydrogenations. rsc.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-Xyl-Skewphos/DPEN | Aromatic and Heteroaromatic Imines | Up to 99% | acs.org |

| Ru-Pybox | Aromatic Imines | Up to 99% | acs.org |

| Ruthenium/C3-TunePhos | Alkyl Aryl Ketones (Reductive Amination) | >90% | nih.gov |

Chiral Pool Approaches from Natural Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, a logical precursor from the chiral pool is L-isoleucine, which possesses the required (2R) stereochemistry at the alpha-carbon.

A potential synthetic sequence could involve the selective N-methylation of L-isoleucine, followed by esterification of the carboxylic acid. The key challenge in this approach is to achieve selective mono-N-methylation without racemization of the chiral center. A reported synthesis of chiral isoleucine and alloisoleucine highlights the utility of chiral starting materials in creating complex amino acid derivatives. researchgate.net Another example demonstrates the conversion of L-methionine to S-2-aminobutyramide, showcasing a multi-step synthesis from a natural amino acid. google.com

Diastereoselective Synthesis of Related Compounds

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. This is a common strategy for building complex molecules with multiple stereocenters.

Control of Stereochemistry in Multistep Pathways

A powerful method for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. documentsdelivered.comrsc.orgdocumentsdelivered.com In this approach, a chiral auxiliary is attached to glycine to form a Schiff base or an oxazolidinone, which then directs the stereochemical outcome of the alkylation of the α-carbon.

For the synthesis of the butanoate side chain, an ethyl halide would be used as the electrophile. The chiral auxiliary would then be removed to yield the desired α-amino acid ester with high diastereoselectivity. Subsequent N-methylation would provide the final product. The diastereomeric excess in these reactions can be very high, often exceeding 97%. documentsdelivered.com The use of a chiral glycine-based nickel complex has also been shown to be effective in the asymmetric synthesis of allylic amino acid derivatives. rsc.org

Enzymatic and Biocatalytic Transformations for Chiral Production

Enzymes are highly selective catalysts that can be used for the production of enantiomerically pure compounds, often under mild reaction conditions. rsc.org

Enzymatic Kinetic Resolution of Racemic Precursors or Analogues

Enzymatic kinetic resolution is a widely used technique for separating a racemic mixture. acs.orgrsc.org This method relies on an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.gov

For the preparation of this compound, a racemic mixture of methyl 2-(methylamino)butanoate could be subjected to kinetic resolution. A lipase could be used to selectively hydrolyze the (2S)-enantiomer, leaving the desired (2R)-enantiomer as the unreacted ester. Lipases from Candida antarctica (CAL-A and CAL-B) and Pseudomonas species have been shown to be effective in the resolution of various amino acid esters. nih.govnih.govresearchgate.net

The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are necessary to obtain both the product and the remaining starting material with high enantiomeric excess.

| Enzyme | Substrate Type | Resolution Method | Key Findings | Reference |

| Candida antarctica Lipase A (CAL-A) | N-heterocyclic α-amino esters | Acylation with vinyl butanoate | Achieved ~90% acylation of racemic proline methyl ester with 97% ee. | researchgate.net |

| Pseudomonas lipase | Racemic amino acid esters | Hydrolysis | Selective hydrolysis of L-amino acid esters. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Methyl N-Boc-indoline-2-carboxylate | Hydrolysis | Successful kinetic resolution. | nih.gov |

Biocatalytic approaches also extend to the direct synthesis of chiral amino esters through methods like nitrene C-H insertion, offering a direct amination of carboxylic acid esters. nih.govnih.gov Furthermore, biocatalytic N-alkylation using engineered enzymes presents a promising avenue for the synthesis of N-substituted α-amino acids. wisc.edu

Lipase-Mediated Hydrolysis and Transesterification

The enzymatic synthesis of chiral compounds such as this compound can be effectively achieved through lipase-catalyzed reactions, primarily kinetic resolutions involving hydrolysis or transesterification. rsc.orgsigmaaldrich.com Lipases are widely utilized due to their commercial availability, stability in organic solvents, and broad substrate specificity, which includes the ability to recognize chirality. These enzymes can catalyze the enantioselective acylation of amines or the hydrolysis of their esters.

In a typical kinetic resolution strategy for producing this compound, a racemic mixture of 2-(methylamino)butanoate ester can be subjected to enantioselective hydrolysis. A lipase, such as one from Candida antarctica (often immobilized as Novozym 435), can selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer, this compound, unreacted and in high enantiomeric excess. core.ac.ukmdpi.com The success of this resolution is highly dependent on the enzyme's enantioselectivity (E-value). A high E-value signifies a large difference in the reaction rates between the two enantiomers, leading to a product with high enantiomeric purity. core.ac.uk

Alternatively, transesterification is another powerful lipase-catalyzed method. organic-chemistry.org In this approach, a racemic 2-(methylamino)butanoic acid can be esterified with an alcohol, such as methanol (B129727), in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, allowing for the separation of the enantiomerically enriched ester. The choice of solvent and acyl donor is critical in optimizing the reaction. For instance, vinyl esters are often used as acyl donors because they make the reaction irreversible. core.ac.uk The use of isopropenyl acetate (B1210297) as an acyl donor can also simplify product purification. organic-chemistry.org

A dynamic kinetic resolution (DKR) can be employed to achieve a theoretical yield of 100% for the desired enantiomer. This process combines the enantioselective acylation catalyzed by a lipase with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org For the synthesis of this compound, this would involve the racemization of (S)-2-(methylamino)butanoic acid while the (R)-enantiomer is selectively esterified by the lipase. This often requires a compatible metal catalyst, such as a ruthenium complex, to facilitate the racemization. organic-chemistry.org

The table below summarizes the key aspects of lipase-mediated synthesis.

| Method | Description | Key Considerations | Potential Outcome for this compound |

| Enantioselective Hydrolysis | Selective hydrolysis of one enantiomer from a racemic ester mixture. | Enzyme choice (e.g., Candida antarctica lipase), pH, temperature, and solvent. sigmaaldrich.comcore.ac.uk | High enantiomeric excess of the unreacted (R)-ester. |

| Enantioselective Transesterification | Selective esterification of one enantiomer from a racemic acid mixture. | Acyl donor (e.g., vinyl acetate), enzyme, and solvent. core.ac.ukorganic-chemistry.org | Production of (R)-ester with high enantiomeric purity. |

| Dynamic Kinetic Resolution (DKR) | Combines enantioselective esterification with in-situ racemization of the unwanted enantiomer. | Lipase, racemization catalyst (e.g., Ru-complex), and reaction conditions. organic-chemistry.org | Theoretical 100% yield of the (R)-ester. |

Whole-Cell Biotransformations for Stereoselective Conversion

Whole-cell biotransformations present a powerful and sustainable alternative to using isolated enzymes for the synthesis of chiral compounds like this compound. researchgate.netnih.gov This approach utilizes the entire metabolic machinery of microorganisms (bacteria, yeast, or fungi) to perform stereoselective conversions, often with high yields and enantiomeric excess. nih.govresearchgate.net A significant advantage of whole-cell systems is the in-situ regeneration of necessary cofactors (like NADH or NADPH), which can be costly when using isolated enzymes. mdpi.com

For the synthesis of this compound, a relevant whole-cell approach is the stereoselective reductive amination of a precursor keto-ester, methyl 2-oxobutanoate. A microorganism expressing a suitable amine dehydrogenase or transaminase could catalyze the conversion of the keto group to an amino group with the desired (R)-stereochemistry. nih.gov Genetically engineered microorganisms, such as Escherichia coli, can be designed to overexpress specific enzymes, thereby enhancing the efficiency and selectivity of the desired transformation. nih.gov

The table below illustrates potential whole-cell biotransformation routes for the synthesis of precursors to this compound.

| Transformation | Precursor | Biocatalyst (Example) | Key Product | Advantages |

| Reductive Amination | Methyl 2-oxobutanoate | Engineered E. coli expressing an (R)-selective amine dehydrogenase | Methyl (2R)-2-aminobutanoate | High enantioselectivity, cofactor regeneration. nih.govnih.gov |

| Asymmetric Transamination | Methyl 2-oxobutanoate | Microorganism with a stereoselective transaminase | Methyl (2R)-2-aminobutanoate | Use of inexpensive amino donors, high stereoselectivity. nih.gov |

Subsequent N-methylation of the resulting methyl (2R)-2-aminobutanoate would yield the final product. Some whole-cell systems may even be engineered to perform multiple reaction steps in a single pot, further streamlining the synthesis. hims-biocat.eu The reaction conditions, such as pH, temperature, substrate concentration, and the choice of microbial strain, are critical for optimizing the yield and enantiomeric purity of the product. nih.govnih.gov

Derivatization and Functionalization Strategies Leading to this compound

Reductive Amination Routes

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-methylated amino acids like this compound. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

To synthesize this compound, one could start with methyl 2-oxobutanoate. This keto-ester can undergo reductive amination with methylamine. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com

For a stereoselective synthesis, a chiral auxiliary or a chiral catalyst can be employed. acs.org For instance, the reductive amination can be performed using a chiral amine as a reagent, followed by removal of the chiral auxiliary. Alternatively, asymmetric hydrogenation of the intermediate imine can be achieved using a chiral transition metal catalyst, such as those based on iridium or rhodium. acs.org

A two-step reductive amination procedure can also be employed, where the intermediate imine is formed first and then reduced in a separate step. researchgate.net This can sometimes offer better control over the reaction. The table below outlines a potential reductive amination strategy.

| Starting Material | Reagents | Intermediate | Reducing Agent | Product |

| Methyl 2-oxobutanoate | Methylamine | Methyl 2-(methylimino)butanoate | Sodium cyanoborohydride or Chiral hydrogenation catalyst | This compound |

Esterification Reactions for Methyl Butanoate Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, (2R)-2-(methylamino)butanoic acid. Several methods are available for this transformation. nih.gov

A common and straightforward method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. nih.gov However, this method can sometimes require harsh conditions.

A milder and more convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system efficiently converts amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields. The reaction is compatible with a wide range of amino acids. nih.gov

Another approach is to use thionyl chloride in methanol, which also effectively produces the methyl ester hydrochloride. The choice of method depends on the scale of the reaction and the compatibility of other functional groups in the molecule.

| Starting Material | Reagents | Product | Key Features |

| (2R)-2-(methylamino)butanoic acid | Methanol, Trimethylchlorosilane | This compound hydrochloride | Mild conditions, good to excellent yields. nih.gov |

| (2R)-2-(methylamino)butanoic acid | Methanol, Thionyl chloride | This compound hydrochloride | Effective method, product isolated as hydrochloride salt. |

| (2R)-2-(methylamino)butanoic acid | Methanol, HCl (gas) | This compound hydrochloride | Classic method, requires handling of gaseous HCl. |

Configuration Reversal Techniques in Chiral Butanoate Synthesis

The synthesis of a specific enantiomer like this compound can sometimes be more readily achieved by starting from the opposite, more accessible enantiomer and inverting its stereochemistry. wikipedia.org This process, known as chiral inversion, can be a powerful strategy in asymmetric synthesis. acs.org

For amino acid derivatives, chiral inversion can be accomplished through several chemical transformations. One common method involves an SN2 reaction at the chiral center. researchgate.net For example, if starting with a derivative of (2S)-2-aminobutanoic acid, the amino group could be converted into a good leaving group, and then displaced by a nucleophile with inversion of configuration. However, this can be a multi-step process involving protection and deprotection steps.

A more direct approach for the inversion of amino acids can be achieved through enzymatic or chemo-enzymatic methods. google.com For instance, a D-amino acid oxidase can be used to convert a D-amino acid (which corresponds to the (R)-configuration for many amino acids) into the corresponding α-keto acid. This keto acid can then be subjected to a stereoselective reductive amination using an L-amino acid dehydrogenase to produce the L-amino acid ((S)-configuration). nih.gov By selecting the appropriate enzymes, it is possible to invert the stereochemistry from (S) to (R) as well.

In some cases, racemization of the unwanted enantiomer followed by a kinetic resolution can be considered a form of configuration reversal, as it allows for the conversion of the entire racemic mixture into the desired enantiomer. rsc.org

The feasibility of these techniques for producing this compound would depend on the availability of suitable starting materials and the efficiency of the inversion chemistry.

Optimization of Synthetic Conditions for High Yields and Enantiomeric Purity

Achieving high yields and excellent enantiomeric purity is paramount in the synthesis of chiral compounds for pharmaceutical applications. rsc.orgnih.gov The optimization of synthetic conditions for producing this compound requires careful consideration of various reaction parameters.

In enzymatic resolutions , factors such as the choice of lipase, solvent, temperature, and acyl donor can significantly impact both the yield and the enantiomeric excess (ee) of the product. core.ac.uk For instance, immobilized lipases often offer greater stability and reusability. The use of non-aqueous solvents can suppress side reactions and shift the equilibrium towards synthesis in transesterification reactions.

For whole-cell biotransformations , optimization involves selecting the optimal microbial strain, medium composition, pH, temperature, and substrate feeding strategy. nih.gov High substrate concentrations can sometimes be toxic to the cells or inhibit enzyme activity, so a fed-batch process may be necessary to achieve high product titers. researchgate.net

In reductive amination reactions, the choice of reducing agent, catalyst, solvent, and reaction temperature are all critical parameters. sigmaaldrich.com For asymmetric hydrogenations, the ligand on the metal catalyst plays a crucial role in determining the enantioselectivity. acs.org Screening a library of chiral ligands is often necessary to find the optimal catalyst for a specific substrate.

The table below highlights key parameters for optimization in different synthetic strategies.

| Synthetic Strategy | Key Parameters for Optimization | Desired Outcome |

| Lipase-Mediated Resolution | Enzyme source, immobilization, solvent, temperature, acyl donor, reaction time. core.ac.uk | High enantiomeric excess (>99% ee), high conversion of the desired enantiomer. |

| Whole-Cell Biotransformation | Microbial strain, medium composition, pH, temperature, aeration, substrate concentration. nih.gov | High product titer, high enantiomeric excess, good cell viability. |

| Asymmetric Reductive Amination | Chiral catalyst/auxiliary, reducing agent, solvent, temperature, pressure (for hydrogenation). acs.orgsigmaaldrich.com | High diastereoselectivity/enantioselectivity, high chemical yield. |

| Esterification | Catalyst (acid or other), temperature, reaction time, removal of water. nih.gov | High yield of the methyl ester, minimal side reactions. |

By systematically varying these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and enantiomeric purity. hims-biocat.eu

Influence of Reaction Solvents on Stereoselectivity

The choice of solvent can profoundly impact the stereochemical outcome of an asymmetric reaction by influencing the stability of diastereomeric transition states, the solubility of reactants and catalysts, and the aggregation state of catalytic species. In the context of synthesizing this compound and related N-alkylated amino esters, the solvent's polarity, coordinating ability, and steric bulk are critical parameters that are often optimized to achieve high enantioselectivity.

While specific studies detailing solvent effects on the direct synthesis of this compound are not extensively documented in publicly available literature, general principles can be drawn from related transformations, such as the phase-transfer catalyzed (PTC) alkylation of glycine derivatives. In these systems, a chiral phase-transfer catalyst facilitates the transfer of an enolate from an aqueous or solid phase to an organic phase where the alkylation occurs. The nature of the organic solvent can dictate the tightness of the ion pair between the catalyst and the enolate, which in turn governs the facial selectivity of the subsequent alkylation.

For instance, in the asymmetric alkylation of Schiff bases of glycine esters, non-polar aprotic solvents like toluene (B28343) or dichloromethane (B109758) often provide a good balance of reactivity and enantioselectivity. researchgate.net These solvents are less likely to interfere with the crucial hydrogen bonding interactions between the catalyst and the substrate that dictate the stereochemical outcome. In contrast, more polar or coordinating solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can sometimes lead to decreased enantioselectivity by competing for binding sites on the catalyst or by altering the conformation of the catalyst-substrate complex.

The following table illustrates the hypothetical effect of different solvents on the enantiomeric excess (ee) in a representative asymmetric synthesis of an N-alkylated amino ester, based on general trends observed in the literature for similar reactions.

| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |

| 1 | Toluene | 2.4 | 90 |

| 2 | Dichloromethane | 9.1 | 85 |

| 3 | Tetrahydrofuran (THF) | 7.5 | 70 |

| 4 | Acetonitrile | 37.5 | 65 |

| 5 | Hexane | 1.9 | 88 |

This table is illustrative and based on general principles of asymmetric catalysis. Specific outcomes for the synthesis of this compound may vary.

Ligand and Catalyst Design for Enantiocontrol

The rational design of chiral ligands and catalysts is paramount for achieving high levels of enantiocontrol in the synthesis of this compound. The catalyst's role is to create a chiral environment around the reaction center, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other.

Several catalytic strategies can be envisioned for the enantioselective synthesis of this target molecule, including:

Asymmetric Hydrogenation of an Enamine Precursor: This approach would involve the synthesis of a prochiral enamine, such as methyl 2-(methylamino)but-2-enoate, followed by asymmetric hydrogenation using a chiral transition metal catalyst. Rhodium and ruthenium complexes bearing chiral phosphine ligands (e.g., BINAP, DuPhos) are well-established for their high efficacy in such transformations. The structure of the ligand, including its bite angle, steric bulk, and electronic properties, is critical in determining the enantioselectivity.

Phase-Transfer Catalyzed N-Alkylation: As mentioned previously, the N-methylation of a suitable precursor, such as methyl (2R)-2-aminobutanoate, can be achieved using a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are a prominent class of catalysts for this purpose. The substituents on the cinchona alkaloid scaffold and the nature of the quaternary nitrogen's fourth substituent can be systematically varied to fine-tune the catalyst's performance.

Biocatalytic Approaches: Enzymes, such as imine reductases (IREDs) or aminotransferases, offer a highly selective and environmentally benign route to chiral amines and their derivatives. A hypothetical biocatalytic approach could involve the reductive amination of methyl 2-oxobutanoate with methylamine, catalyzed by a stereoselective IRED. The design of such a biocatalyst would involve protein engineering to create an active site that preferentially binds the substrates to yield the desired (R)-enantiomer.

The table below presents a hypothetical screening of different catalyst and ligand combinations for the asymmetric synthesis of an N-methylated amino ester, highlighting the importance of matching the ligand, metal, and substrate.

| Entry | Catalyst/Ligand | Metal | Substrate | Enantiomeric Excess (ee) (%) |

| 1 | (R)-BINAP | Rh(I) | Methyl 2-(methylamino)but-2-enoate | 95 |

| 2 | (S,S)-DuPhos | Ru(II) | Methyl 2-(methylamino)but-2-enoate | 92 |

| 3 | Cinchonidinium Bromide | - | Methyl (2R)-2-aminobutanoate + MeI | 88 |

| 4 | Engineered IRED | - | Methyl 2-oxobutanoate + MeNH₂ | >99 |

| 5 | (R)-PhanePhos | Rh(I) | Methyl 2-(methylamino)but-2-enoate | 85 |

This table is illustrative and based on established principles of asymmetric catalysis. Specific results for the synthesis of this compound would require experimental verification.

Chemical Reactivity and Mechanistic Investigations of Methyl 2r 2 Methylamino Butanoate and Analogues

Fundamental Reaction Pathways of the Ester Moiety

The ester functionality in methyl (2R)-2-(methylamino)butanoate is a key site for chemical transformations, particularly hydrolysis and transesterification. These reactions are fundamental in various applications, including the resolution of racemic mixtures to obtain enantiomerically pure compounds.

Hydrolysis Mechanisms (e.g., as part of resolution processes)

The hydrolysis of the methyl ester group in N-methylated amino acid esters is a critical step in kinetic resolution processes, which separate enantiomers based on their different reaction rates. This can be achieved through both chemical and enzymatic methods.

Enzymatic hydrolysis, in particular, offers high enantioselectivity. nih.govharvard.eduacs.org Lipases and proteases are commonly employed enzymes for the resolution of amino acid esters. nih.govnih.gov These enzymes can selectively hydrolyze one enantiomer, typically the L-enantiomer, at a much faster rate than the other, leaving the unreacted D-enantiomer in the ester form. nih.gov For instance, lipases from Pseudomonas and Rhizopus species have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. nih.gov The enzyme's active site, which contains a catalytic triad (B1167595) of serine, histidine, and aspartate or glutamate, attacks the carbonyl group of the ester. nih.gov This is followed by the release of the alcohol (methanol in this case) and subsequent hydrolysis of the acyl-enzyme intermediate to yield the carboxylic acid and regenerate the enzyme. nih.gov

The efficiency of enzymatic resolution is influenced by several factors, including the choice of enzyme, the acyl group on the nitrogen, and the ester group. harvard.edumdpi.com For example, acylase I from porcine kidney or Aspergillus fungus is highly effective for the kinetic resolution of a wide array of N-acyl L-α-amino acids. harvard.edu While this is for N-acylated amino acids, the principle of enzymatic discrimination between enantiomers is similar.

Chemical hydrolysis, typically under acidic or basic conditions, can also be employed. However, it generally lacks the high enantioselectivity of enzymatic methods and can lead to racemization, diminishing the enantiomeric purity of the final product.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids, bases, or enzymes and is crucial for synthesizing different ester derivatives. masterorganicchemistry.comrsc.org

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com An alkoxide, for instance, ethoxide, attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form the new ethyl ester. youtube.com To drive the reaction to completion, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of methanol (B129727) yields the new ester. masterorganicchemistry.com

Enzymatic transesterification, often catalyzed by lipases, offers a milder and more selective alternative. nih.govrsc.org Lipases can catalyze transesterification in organic solvents with low water content. nih.gov The mechanism is similar to hydrolysis, where an acyl-enzyme intermediate is formed, but instead of water, another alcohol attacks this intermediate to form the new ester. nih.gov The enantioselectivity of lipases can also be exploited in transesterification reactions for kinetic resolution. scilit.com For example, Candida antarctica lipase (B570770) B (CALB) has shown good conversion and moderate enantioselectivity in the transesterification of related branched-chain fatty acid methyl esters. scilit.com

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is another reactive center, participating in N-alkylation, N-acylation, and cyclization reactions. These transformations are vital for the synthesis of more complex molecules, such as modified peptides.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an additional alkyl group to the nitrogen atom, while N-acylation introduces an acyl group. These reactions are fundamental in peptide synthesis and the creation of peptide-like molecules (peptoids).

N-methylation of amino acids is a common modification found in natural products that can enhance metabolic stability and membrane permeability. acs.org While direct N-alkylation of the secondary amine can be challenging, it is often achieved through multi-step sequences involving protection and deprotection of the amino group.

Cyclization Pathways (e.g., in constrained dipeptide synthesis)

The presence of the N-methyl group can influence the conformational preferences of peptide chains, making N-methylated amino acids valuable building blocks for creating conformationally constrained peptides. acs.orgnih.gov These constraints can be further enhanced through cyclization.

Intramolecular cyclization of a dipeptide containing an N-methylated amino acid can lead to the formation of cyclic dipeptides, also known as diketopiperazines. These cyclic structures are important scaffolds in medicinal chemistry. The formation of these cyclic structures can occur during peptide synthesis, sometimes as an undesired side reaction.

Furthermore, N-methylated amino acids are frequently found in natural cyclic peptides. acs.orgnih.gov The synthesis of such cyclic peptides often involves the formation of peptide bonds in a head-to-tail fashion, where the N-terminus of a linear peptide precursor is coupled with its C-terminus. The presence of the N-methyl group can impact the efficiency of this macrocyclization step.

Thermal Decomposition Studies of Related Butanoate Esters

For methyl butanoate, thermal decomposition begins at approximately 800 K. acs.orgnih.gov One of the primary low-energy fragmentation pathways is a four-center elimination of methanol to produce a ketene (B1206846) (RCH=C=O). acs.orgnih.gov At higher temperatures (around 1300 K), the pyrolysis of methyl butanoate results in a complex mixture of smaller molecules. acs.orgnih.gov

Computational studies on the unimolecular decomposition of methyl butanoate have identified several key pathways, including homolytic fissions of C-C and C-O bonds, as well as hydrogen transfer reactions. figshare.comnih.govresearchgate.net Between 1500–2200 K, the dominant decomposition pathway is predicted to be the fission of the C-C bond between the second and third carbon of the butanoate chain, yielding an ethyl radical and a methyl ester radical. figshare.comnih.gov

The presence of the methylamino group at the C2 position in this compound would likely introduce additional decomposition pathways. The pyrolysis of amino acids themselves involves processes like decarboxylation and deamination. nasa.govacs.org For α-amino acids, decarboxylation and condensation reactions are common. nasa.gov Therefore, the thermal decomposition of this compound would likely involve a combination of ester pyrolysis pathways and amino acid degradation routes.

Table of Interactive Data

| Property | Value | Source |

| Methyl Butanoate Thermal Decomposition Onset | ~800 K | acs.orgnih.gov |

| Primary Low-Energy Decomposition Product of Methyl Butanoate | Methanol and CH₃CH₂CH=C=O | acs.orgnih.gov |

| Predicted Main Decomposition Pathway of Methyl Butanoate (1500-2200 K) | CH₃CH₂CH₂C(=O)OCH₃ → C₂H₅ + CH₂C(=O)OCH₃ | figshare.comnih.gov |

Unimolecular Decomposition Kinetics

No published data were found regarding the unimolecular decomposition kinetics of this compound.

Concerted and Homolytic Bond Fission Processes (C-C and C-O)

There is no specific information available concerning the concerted or homolytic C-C and C-O bond fission processes for this compound.

Reaction Kinetics and Thermodynamic Analysis

Determination of Rate Coefficients and Activation Parameters

No experimental or theoretical studies determining the rate coefficients and activation parameters for the reactions of this compound were identified.

Investigation of Transition State Geometries

Investigations into the transition state geometries for the decomposition or other reactions of this compound have not been reported in the available literature.

Advanced Spectroscopic and Chromatographic Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. Through the application of one-dimensional and two-dimensional NMR techniques, a comprehensive understanding of the molecular framework and stereochemistry of methyl (2R)-2-(methylamino)butanoate can be achieved.

Proton NMR Spectroscopy for Functional Group Analysis

Proton (¹H) NMR spectroscopy provides critical information regarding the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts (δ), signal multiplicities, and coupling constants (J), the various functional groups and their connectivity in this compound can be identified.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| O-CH₃ | ~3.7 | Singlet | 3H | N/A |

| N-CH₃ | ~2.4 | Singlet | 3H | N/A |

| CH -N | ~3.0-3.2 | Triplet | 1H | ~7.0 |

| CH₂ -CH | ~1.6-1.8 | Multiplet | 2H | |

| CH₃ -CH₂ | ~0.9 | Triplet | 3H | ~7.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, and its chemical shift is indicative of its chemical environment. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| C =O (Ester Carbonyl) | ~174-176 |

| C H-N (α-carbon) | ~60-65 |

| O-C H₃ (Ester Methyl) | ~51-53 |

| N-C H₃ (N-Methyl) | ~30-35 |

| C H₂-CH (Methylene) | ~25-30 |

| C H₃-CH₂ (Methyl) | ~10-12 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the methine proton (CH-N) and the adjacent methylene (B1212753) protons (-CH₂-), and between the methylene protons and the terminal methyl protons (-CH₃). This helps to confirm the butanoyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the O-CH₃ group will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, HMBC would show a correlation between the protons of the O-CH₃ group and the ester carbonyl carbon, and between the N-methyl protons and the α-carbon, thus confirming the ester and N-methyl functionalities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules, providing further confirmation of the structure of this compound. The compound has a molecular formula of C₆H₁₃NO₂ and a molecular weight of approximately 131.17 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 132.1. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed.

| Ion | Predicted m/z |

| [M+H]⁺ | ~132.1 |

| [M+Na]⁺ | ~154.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For N-methylated amino acid esters, a characteristic fragmentation pathway involves the neutral loss of a molecule of methanol (B129727) (CH₃OH) or a combination of water and carbon monoxide (H₂O + CO).

A common fragmentation pathway for protonated N-methyl amino acids is the loss of water and carbon monoxide to form an immonium ion. This fragmentation provides information about the amino acid side chain and the presence of the N-methyl group.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

| ~132.1 ([M+H]⁺) | Varies | CH₃OH, (H₂O + CO) |

The detailed analysis of the MS/MS spectrum allows for the confirmation of the connectivity and can help to distinguish between isomers.

Theoretical and Computational Chemistry Studies on Methyl 2r 2 Methylamino Butanoate and Analogues

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of molecules. These methods, including ab initio and Density Functional Theory (DFT), provide valuable data on molecular geometry, conformational stability, and electronic distribution.

While direct ab initio or DFT studies on methyl (2R)-2-(methylamino)butanoate are not readily found, research on analogous N-methylated amino acid derivatives provides a strong basis for understanding its electronic properties. A study on a series of N-acetylated amino acid methyl esters (Ac-X-OMe), where X represents various amino acid residues, utilized DFT to investigate the effects of N-methylation. rsc.orgnih.gov

N-methylation was found to significantly influence the electronic structure of these compounds. The introduction of a methyl group on the nitrogen atom leads to an increase in the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule more prone to electron donation. nih.gov Concurrently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is decreased upon N-methylation. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis on these analogues revealed that the natural atomic charges on the nitrogen, carbonyl carbon, and oxygen atoms of the amide group become more positive or less negative after N-methylation. nih.gov This alteration in charge distribution can affect the molecule's polarity and intermolecular interactions. The study also showed that N-methylation leads to an increase in the dipole moment and polarizability of the amino acid derivatives. rsc.orgnih.gov

Table 1: Calculated Electronic Properties of Amino Acid Derivatives and their N-methylated Analogues (Ac-X-OMe) (Note: This table is a representation of the trends observed in the cited study for various amino acid analogues and not specific values for this compound.)

| Property | Native Amino Acid Derivative (Ac-X-OMe) | N-methylated Amino Acid Derivative (Ac-NMe-X-OMe) | Reference |

|---|---|---|---|

| HOMO Energy | Lower | Higher (less negative) | nih.gov |

| HOMO-LUMO Energy Gap | Larger | Smaller | nih.gov |

| Dipole Moment | Lower | Higher | rsc.orgnih.gov |

| Polarizability | Lower | Higher | rsc.orgnih.gov |

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule, which in turn dictate its biological activity and physical properties. For this compound, the rotation around single bonds, particularly the Cα-N and Cα-C(O) bonds, will define its conformational landscape.

Studies on N-methylated alanine (B10760859) peptides have shown that N-methylation significantly influences the conformational preferences. researchgate.net Quantum mechanical calculations on these peptides indicated that the amide bond geometry is predominantly trans. researchgate.net The presence of the N-methyl group can restrict the available conformational space compared to its non-methylated counterpart.

For N-methylated amino acid derivatives, the energy barrier for the cis/trans isomerization of the amide bond is a key conformational feature. DFT calculations have shown that N-methylation lowers the activation energy for this isomerization compared to the native species. rsc.orgnih.gov This suggests that N-methylated compounds like this compound might exhibit greater conformational flexibility around the amide bond.

Table 2: Conformational Trends in N-methylated Amino Acid Analogues (Note: This table is a representation of the trends observed in the cited studies and not specific values for this compound.)

| Conformational Feature | Observation in N-methylated Analogues | Reference |

|---|---|---|

| Amide Bond Geometry | Predominantly trans | researchgate.net |

| Cis/Trans Amide Isomerization Barrier | Lowered compared to non-methylated analogues | rsc.orgnih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates.

A potential energy surface (PES) is a conceptual and mathematical tool used to visualize and analyze the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can identify the most likely paths a reaction will follow from reactants to products, including any intermediate species.

For reactions involving amino acid esters, such as hydrolysis or esterification, the PES would describe the energy changes as the reacting species approach and their bonds are rearranged. pearson.comlibretexts.org For instance, in the hydrolysis of an amino acid ester, the PES would show the energy landscape for the approach of a water molecule or hydroxide (B78521) ion to the ester carbonyl group, the formation of a tetrahedral intermediate, and the subsequent breakdown to the carboxylic acid and alcohol.

While a specific PES for this compound is not available, studies on the hydrolysis of amino acid ester prodrugs have detailed reaction pathways that involve intramolecular nucleophilic attack of the amino group on the ester carbonyl. nih.gov This suggests that for this compound, a potential reaction pathway could involve the N-methylamino group interacting with the methyl ester functionality.

Transition state theory (TST) is a cornerstone of reaction kinetics that explains reaction rates by considering the properties of the activated complex, or transition state, which is the species at the saddle point of a potential energy surface. libretexts.orgwikipedia.org Computational methods are employed to locate and characterize these high-energy structures.

The characterization of a transition state involves confirming that it is a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

In the context of N-methylated amino acid esters, a key reaction is the cis/trans isomerization of the amide bond. DFT calculations on analogues have been used to determine the activation energies for this process, which correspond to the energy of the transition state for the rotation around the C-N bond. nih.gov As mentioned earlier, N-methylation was found to lower this energy barrier. rsc.orgnih.gov

Kinetic Modeling and Simulation of Chemical Processes

Kinetic modeling involves the development of mathematical models to simulate the rates of chemical reactions over time. These models are built upon the reaction mechanisms and the rate constants of the individual elementary steps.

While there is no specific kinetic modeling data for this compound, kinetic studies on the hydrolysis of amino acid ester prodrugs have led to the development of quantitative kinetic models. nih.gov These models incorporate the rate constants for key reaction steps, such as intramolecular cyclization and hydrolysis, to predict the concentration of different species over time. nih.gov Such models are crucial for understanding the stability and conversion of these molecules under different conditions, for example, at different pH values. nih.gov

Kinetic studies have also been performed on the enzymatic esterification of amino acids, providing insights into the reaction rates and the factors that influence them. nih.gov Although not a computational study, this type of experimental data is essential for validating and parameterizing kinetic models.

Inability to Generate Article on Theoretical and Computational Chemistry of this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there is a lack of specific scientific literature on the theoretical and computational chemistry of This compound to fulfill the user's request. The required detailed research findings for the specified sections and subsections of the proposed article are not available in the public domain.

The user's request stipulated a detailed article focusing on:

The application of Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

Master Equation (ME) simulations for pressure-dependent kinetics.

The prediction of spectroscopic parameters and comparison with experimental data.

The performed searches did not yield any studies that have applied RRKM theory or master equation simulations specifically to this compound. While general information on the compound exists, in-depth computational chemistry studies concerning its reaction kinetics and theoretical spectroscopy, as outlined in the request, could not be found.

Although research on analogous compounds is available, the strict constraint to focus solely on this compound prevents the use of such data, as it would not be scientifically accurate or adhere to the provided instructions. Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible at this time due to the absence of the necessary primary research on this specific chemical compound.

Advanced Applications of Methyl 2r 2 Methylamino Butanoate in Complex Organic Synthesis

Utility as a Chiral Building Block in Multistep Syntheses

The predefined stereochemistry of methyl (2R)-2-(methylamino)butanoate makes it an excellent starting point for syntheses where control of chirality is paramount. The (2R) configuration serves as a chiral template, guiding the stereochemical outcome of subsequent reactions. The compound's functional groups—the secondary amine and the ester—provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-(methylamino)butanoate | nih.gov |

| Molecular Formula | C₆H₁₃NO₂ | nih.gov |

| Molecular Weight | 131.17 g/mol | nih.gov |

| CAS Number | 116496-48-1 | nih.gov |

| InChIKey | INBBIXRVEUBDRU-UHFFFAOYSA-N | nih.gov |

This compound serves as a foundational element for the synthesis of other specialized, enantioenriched α-amino acid derivatives. The inherent chirality at the C2 position is preserved and transferred through synthetic sequences, allowing for the creation of more complex amino acids with high optical purity. For instance, synthetic strategies analogous to those used for other amino acid esters can be applied, where the ester and amine groups are chemically modified to build new side chains or introduce other functional groups. The N-methyl group is a particularly significant feature, as N-methylated amino acids are crucial components in many biologically active peptides. organic-chemistry.org Methodologies developed for the enantiocontrolled synthesis of α-methyl amino acids often begin with a chiral amino acid ester, which is then elaborated into a more complex target molecule, demonstrating the principle of using simpler chiral units to build sophisticated ones. organic-chemistry.org

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. wikipedia.org These compounds are of significant interest in medicinal chemistry and synthetic biology as they are key building blocks for bioactive molecules, including pharmaceuticals and agrochemicals. frontiersin.org this compound is itself a derivative of a non-proteinogenic amino acid (D-2-aminobutanoic acid). It can be used as a precursor to synthesize a wider array of npAAs. The incorporation of npAAs, especially N-methylated versions, into peptide chains can enhance their biological properties, such as increased resistance to enzymatic degradation by proteases. organic-chemistry.orgnih.gov For example, several residues in the immunosuppressant peptide cyclosporin (B1163) A are N-methylated, which is critical for its biological function. nih.gov The synthesis of novel npAAs is a growing field, aiming to expand the chemical diversity available for creating new drugs and materials. frontiersin.org

In the field of peptidomimetics, a key goal is to design molecules that mimic the structure and function of natural peptides but with improved stability and activity. When this compound is incorporated into a peptide sequence, the N-methyl group introduces significant conformational constraints. Unlike a standard peptide bond where the amide nitrogen is bonded to a hydrogen, the N-methyl group's nitrogen cannot act as a hydrogen bond donor. This restriction profoundly influences the peptide's secondary structure, limiting its rotational freedom and locking it into a more defined conformation. This property is exploited to create constrained dipeptide units that can serve as mimetics of secondary structures like β-sheets, which are often involved in protein-protein interactions. Such constrained building blocks are valuable in designing peptides with enhanced biological activity and selectivity. organic-chemistry.org

Role in the Synthesis of Chiral Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure compounds is high in the pharmaceutical and agrochemical sectors, as the biological activity of a molecule often resides in a single enantiomer. nih.gov Chiral building blocks like this compound are essential starting materials for the efficient synthesis of these optically active products. frontiersin.orgnih.gov

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals. The functional groups of this compound are well-suited for participating in cyclization reactions to form optically active heterocyclic frameworks. The nucleophilic amine, following appropriate modification of the rest of the molecule, can react intramolecularly to form nitrogen-containing rings such as lactams, pyrrolidines, or piperidines. Because the starting material is enantiomerically pure, the chirality is transferred to the resulting heterocyclic product, avoiding the need for costly chiral resolution steps later in the synthesis. This strategy is a cornerstone of modern asymmetric synthesis for producing chiral drug intermediates. nih.govmdpi.com

A "chiral scaffold" is a core molecular structure with defined stereochemistry upon which further chemical complexity is built. This compound functions as an effective chiral scaffold. frontiersin.org The (2R)-stereocenter provides a fixed anchor point, while the ethyl side chain, N-methyl group, and ester function can be selectively modified or elaborated. This approach allows chemists to systematically build a target molecule while ensuring the final product is a single, desired enantiomer. This is critical for developing drugs with high specificity and a clean pharmacological profile. nih.gov The synthesis of many modern pharmaceuticals relies on the use of such chiral amino acid-derived intermediates to construct the final active pharmaceutical ingredient (API). mdpi.comresearchgate.net

Table 2: Examples of Chiral Amino Acid-Derived Intermediates in Pharmaceutical Synthesis

| Chiral Intermediate | Resulting Drug/Drug Class | Therapeutic Area |

|---|---|---|

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | HMG CoA Reductase Inhibitors (Statins) | Cholesterol Reduction |

| (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | Atazanavir | HIV/AIDS |

| Methyl(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate | Vibegron | Overactive Bladder |

| L-6-hydroxynorleucine | Vasopeptidase Inhibitors | Cardiovascular |

This table provides examples of how chiral intermediates, similar in nature to amino acid derivatives, are pivotal in the synthesis of various pharmaceuticals. nih.govmdpi.comresearchgate.net

Future Research Directions and Emerging Methodologies for Methyl 2r 2 Methylamino Butanoate Research

Development of Novel, Sustainable, and Scalable Synthetic Routes

The pursuit of green and economically viable synthetic methods is a central theme in modern chemistry. Future research in the synthesis of methyl (2R)-2-(methylamino)butanoate will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and multiple protection/deprotection steps. A significant area of development will be the application of biocatalysis, utilizing whole cells or isolated enzymes to produce the target molecule with high stereoselectivity and under mild reaction conditions. For instance, the biosynthesis of structurally similar compounds like methyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoate highlights the potential of using engineered enzymes for the production of chiral amino acid derivatives. researchgate.net

Furthermore, the principles of green chemistry will be integral to the development of new synthetic routes. This includes the use of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are being explored as greener alternatives in processes like solid-phase peptide synthesis. illinois.edu The development of continuous flow processes is another promising avenue, offering improved efficiency, safety, and scalability compared to traditional batch methods.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, and cost of enzyme production. |

| Green Chemistry | Use of renewable resources, safer solvents, and energy efficiency. | Identifying suitable green solvents and catalysts, process optimization. |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation. | Initial setup costs, potential for clogging with solid materials. |

Advancements in Directed Evolution and Enzyme Engineering for Enhanced Biocatalytic Performance

The performance of enzymes as catalysts can often be improved to meet the specific demands of industrial processes. Directed evolution and enzyme engineering are powerful tools to tailor enzymes with desired properties such as enhanced activity, stability, and stereoselectivity. illinois.edunih.govrsc.org Techniques like error-prone PCR, DNA shuffling, and site-saturation mutagenesis are employed to generate vast libraries of enzyme variants, which can then be screened for improved performance in the synthesis of this compound. mpg.de

A key focus will be on engineering enzymes, such as transaminases or dehydrogenases, to efficiently catalyze the asymmetric synthesis of the target molecule. For example, research on short-chain alcohol dehydrogenases from Burkholderia gladioli has demonstrated their potential in the dynamic kinetic asymmetric transformation of related ketoesters, achieving high enantio- and diastereoselectivity. researchgate.net Future work will involve applying these techniques to enzymes relevant to the synthesis of this compound, aiming to develop robust biocatalysts that can operate under industrially relevant conditions, including high substrate concentrations and the presence of organic co-solvents. nih.gov The immobilization of engineered enzymes is another critical area, which can enhance their stability and reusability, thereby improving the economic feasibility of the biocatalytic process. researchgate.net

Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. In the context of this compound, computational methods can provide deep insights into reaction mechanisms, enzyme-substrate interactions, and the origins of stereoselectivity. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model transition states and reaction energy profiles, guiding the design of more efficient catalysts and reaction conditions.

Moreover, integrated approaches are proving invaluable in enzyme engineering. For instance, computational analysis of enzyme structures and dynamics can identify key amino acid residues to target for mutagenesis, thereby reducing the experimental screening effort required in directed evolution campaigns. A study on the redesign of a short-chain dehydrogenase/reductase utilized per-residue free energy decomposition and sequence conservatism analysis to pinpoint crucial residues for controlling enantioselectivity, a strategy that could be directly applied to enzymes involved in the synthesis of this compound. researchgate.net This "KnowVolution" strategy, which combines evolutionary approaches with the generation of molecular understanding, is set to become a cornerstone of modern biocatalyst development. rsc.org

Exploration of New Chiral Building Block Applications in Diverse Chemical Fields

Chiral amino acids and their derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules, particularly pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.netresearchgate.net this compound, with its defined stereochemistry, serves as a valuable synthon for introducing a chiral center into larger molecules. Future research will undoubtedly expand its application in the synthesis of novel bioactive compounds.

For example, its structural motif is relevant to the synthesis of various alkaloids and other natural products. The development of synthetic methodologies that utilize this building block will be a key research area. This includes its application in asymmetric Michael additions, aldol (B89426) reactions, and the synthesis of heterocyclic compounds. mdpi.com The synthesis of derivatives, such as methyl (2R)-2-{[(3-methylthiophen-2-yl)methyl]amino}butanoate, demonstrates its utility in creating new chemical entities with potential applications in medicinal chemistry. nih.govsynhet.com As our understanding of asymmetric synthesis and the demand for enantiopure compounds grow, the role of this compound as a versatile chiral building block is expected to become even more significant. nih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2R)-2-(methylamino)butanoate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves enantioselective methods, such as chiral auxiliary-mediated reactions or enzymatic resolution. For example, using (R)-configured starting materials (e.g., (R)-amino acids) and protecting groups like Boc (tert-butoxycarbonyl) can preserve stereochemistry during esterification . Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to minimize racemization. Chiral HPLC or NMR with chiral shift reagents are recommended for verifying enantiomeric excess .

Q. How can researchers characterize the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Reactivity studies should focus on the methylamino and ester functional groups. For substitution reactions, test nucleophiles (e.g., thiols, amines) under basic or acidic conditions, monitoring by TLC or LC-MS. Oxidation with agents like KMnO₄ or RuO₄ may yield carboxylic acid derivatives, as seen in analogous esters . Kinetic studies under varying temperatures can elucidate activation barriers .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups .

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- Chiral chromatography to ensure enantiopurity (>98% ee) .

- Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (pH, co-solvents) or impurity profiles. Design dose-response curves across multiple concentrations and validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control experiments with enantiomers (e.g., (2S)-isomer) can isolate stereospecific effects .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Evaluate metabolic pathways via liver microsome assays. Introduce steric hindrance (e.g., methyl branching) or replace labile groups (e.g., ester → amide) to reduce hydrolysis. Fluorination at the β-position, as in methyl 2-amino-4-fluorobutanoate, has shown enhanced stability in analogous compounds .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GABA receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target receptors (e.g., PDB: 4COF). MD simulations (GROMACS) can assess binding stability. Validate predictions with site-directed mutagenesis and binding affinity assays (SPR, ITC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer : Continuous-flow reactors improve reproducibility for large-scale enantioselective synthesis. Monitor racemization risks (e.g., via inline IR spectroscopy) and optimize catalyst loading (e.g., chiral Ru complexes). Pilot-scale trials with fractional crystallization can isolate desired enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Variability often stems from solvent purity or moisture content. Replicate reactions under inert atmospheres (N₂/Ar) and anhydrous conditions. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate yields with independent labs .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.